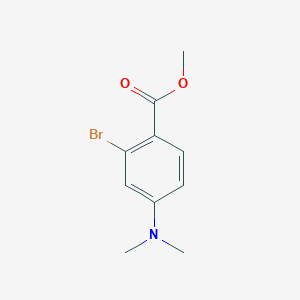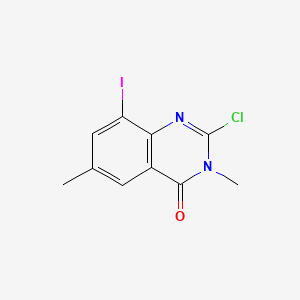
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate halogenated reagents under controlled conditions. For instance, the reaction of 2-chloro-3,6-dimethyl-anthranilic acid with iodine in the presence of a suitable base can yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states .
Applications De Recherche Scientifique
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its antimicrobial and anticancer properties.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is ongoing.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3,6-dimethyl-quinazolin-4-one
- 8-Iodo-3,6-dimethyl-quinazolin-4-one
- 2,8-Dichloro-3,6-dimethyl-quinazolin-4-one
Uniqueness
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potency and selectivity as a therapeutic agent compared to other quinazolinone derivatives .
Propriétés
Formule moléculaire |
C10H8ClIN2O |
|---|---|
Poids moléculaire |
334.54 g/mol |
Nom IUPAC |
2-chloro-8-iodo-3,6-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H8ClIN2O/c1-5-3-6-8(7(12)4-5)13-10(11)14(2)9(6)15/h3-4H,1-2H3 |
Clé InChI |
PNQFZMUNARIWLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)I)N=C(N(C2=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


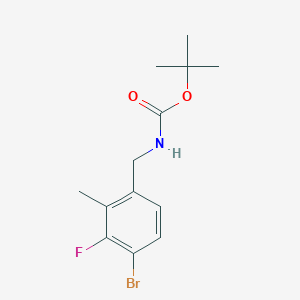
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
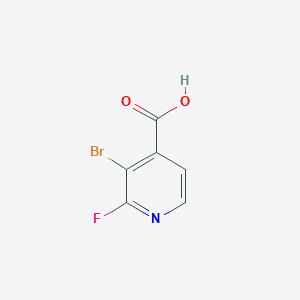
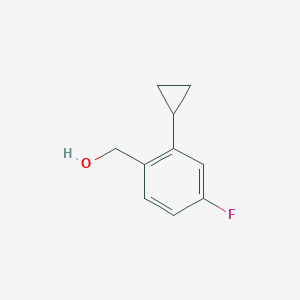
![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
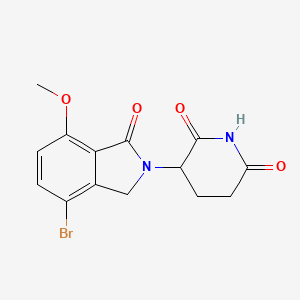
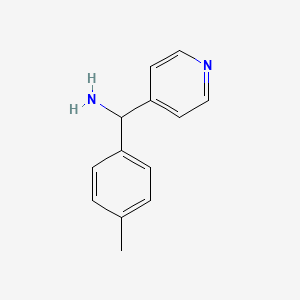

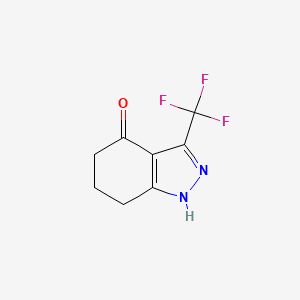
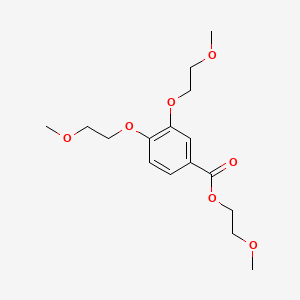
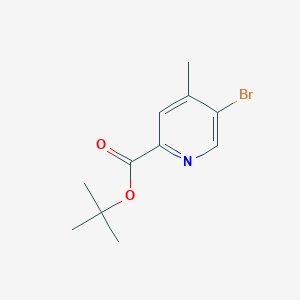

![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
